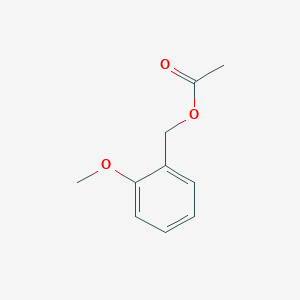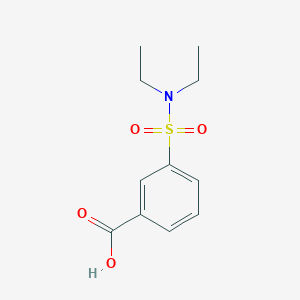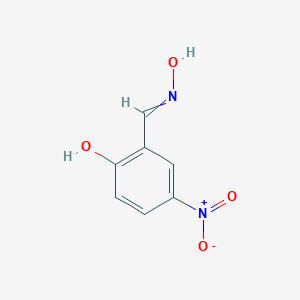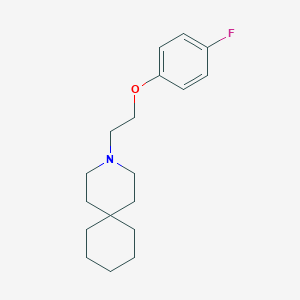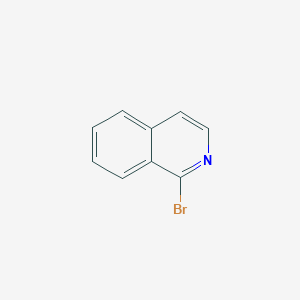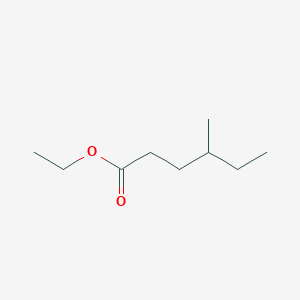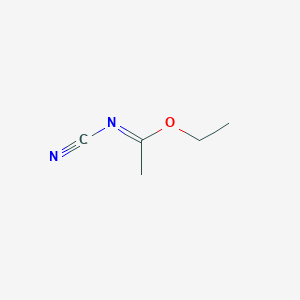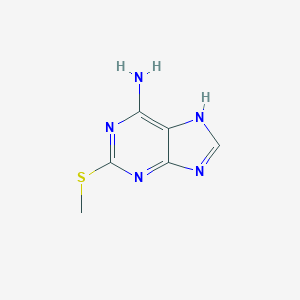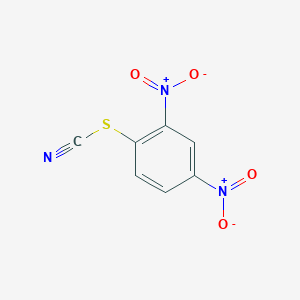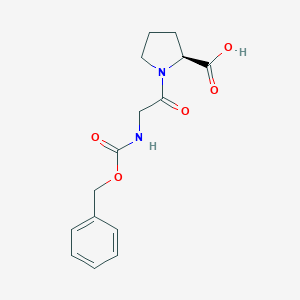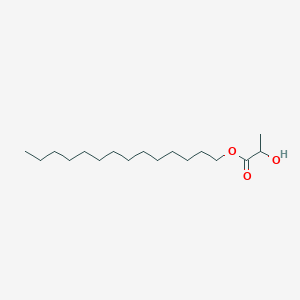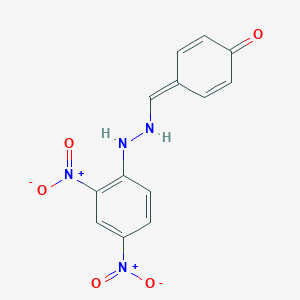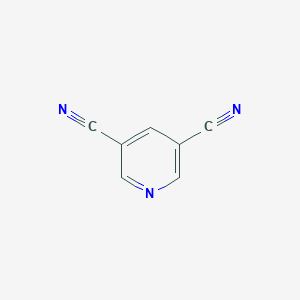
3,5-二氰基吡啶
描述
Pyridine-3,5-dicarbonitrile is a compound that has attracted interest due to its core structure being a precursor for various chemical reactions and applications, particularly in materials chemistry and organic semiconductors. This compound is utilized in the development of libraries for high-throughput synthesis and is known for its role in the construction of heavy-metal-free pure organic light-emitting diodes (OLEDs) (Guo et al., 2007); (Leitonas et al., 2023).
Synthesis Analysis
The synthesis of Pyridine-3,5-dicarbonitrile involves multi-component reactions which have been optimized over time. Microwave-assisted synthesis and the use of metal-organic frameworks (MOFs) as heterogeneous catalysts under solvent-free conditions have shown to improve yield and efficiency (Guo et al., 2007); (Thimmaiah et al., 2012).
Molecular Structure Analysis
The molecular structure of Pyridine-3,5-dicarbonitrile has been characterized using various spectroscopic methods. These studies provide insights into the electronic and photophysical properties essential for its applications in electronic devices (Leitonas et al., 2023).
Chemical Reactions and Properties
Pyridine-3,5-dicarbonitrile serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It undergoes reactions such as Knoevenagel condensation, Michael addition, and SN2 cyclization. The functionality of the compound allows it to be a precursor for various biologically active compounds and materials with specific properties (Demidov et al., 2021).
Physical Properties Analysis
The physical properties of Pyridine-3,5-dicarbonitrile, such as solubility, melting point, and crystalline structure, are crucial for its applications in material science and organic synthesis. These properties are determined by the molecular structure and substituent effects (Feng, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, of Pyridine-3,5-dicarbonitrile, are influenced by its nitrile groups and the aromatic pyridine ring. These attributes make it a valuable compound in the field of organic chemistry and materials science for the development of new materials and organic compounds (Leitonas et al., 2023).
科学研究应用
Specific Scientific Field
This application falls under the field of Materials Chemistry .
Summary of the Application
Pyridine-3,5-dicarbonitrile is used as a core for emitters in OLEDs. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .
Methods of Application
The singlet–triplet energy gap (Δ EST) of the molecules is in good agreement with that predicted by corrected time-dependent density functional theory. When bis-PXZ-PCN is doped into the host material CBP (10 wt%), the Δ EST value of 0.04 eV is achieved, and this facilitates effective reverse intersystem crossing (RISC, kRISC = 9.8 × 10 5 s −1 ) .
Results or Outcomes
Bis-PXZ-PCN endows its device with orange-red electroluminescence peak at 600 nm, accompanied by maximum external quantum efficiency of 9.8% and an impressive slow efficiency roll-off of 15% at a high luminance of 1000 cd m −2 .
Application in Green Chemistry
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
A simple, economical, and environmentally benign protocol has been described for one-pot synthesis of medicinally privileged 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines by three-component condensation between aldehyde, malononitrile, and thiol using diethylamine as a catalyst .
Methods of Application
The synthesis of pyridine-3,5-dicarbonitriles is achieved through a one-pot, three-component condensation between aldehyde, malononitrile, and thiol .
Results or Outcomes
The synthesized pyridine-3,5-dicarbonitriles exhibit diverse medicinal properties such as antibacterial, anticancer, potassium channel opener for treatment of urinary incontinence, anti-hepatitis B virus infection, Parkinson’s disease, hypoxia, asthma, cancer, kidney diseases, etc .
Application in Heavy-Metal-Free Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
This application falls under the field of Materials Chemistry .
Summary of the Application
The pyridine-3,5-dicarbonitrile moiety has gained significant attention in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) .
Methods of Application
The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .
Results or Outcomes
The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .
Application in Drug Development
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Compounds belonging to this class are known to exhibit diverse pharmacological activities and are useful as anti-prion, anti-hepatitis B virus, anti-bacterial, and anticancer agents and as potassium channel openers in the treatment of urinary incontinence .
Methods of Application
A method for the design of highly functionalized pyridine compounds is based on the condensation involving malononitrile, aldehydes, and thiols .
Results or Outcomes
A few compounds of this class have been reported to serve as high potency agonists for human adenosine receptors and are, therefore, used in the development of new drugs useful in the treatment of Parkinson’s disease, hypoxia/ischemia, asthma, kidney disease, and epilepsy .
Application in Green-Red Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
This application falls under the field of Materials Chemistry .
Summary of the Application
The pyridine-3,5-dicarbonitrile moiety has been successfully modified for use in high-efficiency green-red organic light-emitting diodes (OLEDs). The modification strategy involves the use of 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donors and various pyridine-3,5-dicarbonitrile acceptors to design and synthesize three thermally activated delayed fluorescence (TADF) emitters with donor-acceptor (D-A) structures .
Methods of Application
The synthesis of these TADF emitters involves the condensation of two malononitrile molecules with aromatic aldehydes and thiols .
Results or Outcomes
The synthesized TADF emitters exhibit impressive electroluminescence performance, making them promising candidates for use in high-efficiency green-red OLEDs .
Application in Synthesis of Biologically Active Compounds
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, derivatives of which are highly functionalized heterocyclic compounds with potential biological activity, can be synthesized using pyridine-3,5-dicarbonitrile .
Methods of Application
The synthesis is based on two approaches to the target products: first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR), and second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .
Results or Outcomes
The synthesized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives have been found to exhibit diverse pharmacological activities and are used in the development of new drugs useful in the treatment of various diseases .
安全和危害
Pyridine-3,5-dicarbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
未来方向
The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .
属性
IUPAC Name |
pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIOPMELXIDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152473 | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-dicarbonitrile | |
CAS RN |
1195-58-0 | |
| Record name | 3,5-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5C582V5E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




